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Compound of Interest

Compound Name: GAT2711

Cat. No.: B15616908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and stability of

GAT2711, a potent and selective full agonist of the α9 nicotinic acetylcholine receptor (nAChR).

GAT2711, also referred to as compound 3h in seminal research, has demonstrated significant

potential in preclinical models of pain and inflammation.[1][2][3][4][5][6][7] This guide

consolidates key data on its physicochemical characteristics, stability profile, and the

experimental methodologies used for its evaluation.

Core Chemical Properties
GAT2711 is a novel substituted carbamoyl/amido/heteroaryl dialkylpiperazinium salt.[1][2][3][4]

Its chemical structure and properties have been characterized to support its development as a

potential therapeutic agent.

Physicochemical and Metabolic Properties
The following table summarizes the key physicochemical and metabolic properties of

GAT2711. This data is crucial for understanding its drug-like characteristics and for designing

further preclinical and clinical studies.
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Property Value

Molecular Formula C₂₄H₃₅N₄O₂⁺

Molecular Weight 411.56 g/mol

LogP (Calculated) 2.15

Topological Polar Surface Area (TPSA) 78.9 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 4

Microsomal Stability (Mouse) >90% remaining after 60 min

Microsomal Stability (Human) >90% remaining after 60 min

Data sourced from supplementary materials of foundational studies.

Biological Activity and Selectivity
GAT2711 is distinguished by its high potency and selectivity for the α9 nAChR, a target

implicated in pain and inflammation.[1][2][3][4]

Receptor Binding and Functional Activity
Parameter Value Receptor Subtype

EC₅₀ (Potency) 230 nM α9 nAChR

Functional Activity Full Agonist α9 nAChR

Selectivity vs. α7 340-fold α9 vs. α7 nAChR

This high selectivity is a key feature, as it may reduce off-target effects associated with

agonism at other nAChR subtypes.

Stability and Permeability
The stability of a compound in biological matrices and its ability to permeate biological

membranes are critical determinants of its pharmacokinetic profile and potential for therapeutic
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efficacy.

Plasma Stability
GAT2711 has demonstrated high stability in murine plasma.

Matrix Incubation Time % Remaining Temperature

Murine Plasma 2 hours >90% 37 °C

This suggests that

GAT2711 is not

rapidly degraded by

plasma enzymes.[8]

Caco-2 Permeability
The permeability of GAT2711 was assessed using Caco-2 cell monolayers, an in vitro model of

the intestinal barrier.

pH Condition
Apparent
Permeability (Papp)
(A→B) (×10⁻⁶ cm/s)

Efflux Ratio Permeability Class

5.0 2.5 ± 0.3 1.19 Low

6.8 2.8 ± 0.1 1.08 Low

7.4 2.4 ± 0.2 1.28 Low

The compound

exhibits low

permeability, and the

efflux ratios suggest it

is not a significant

substrate for efflux

transporters like P-

glycoprotein under

these conditions.[8]
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Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to characterize

GAT2711, the following diagrams are provided.
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Seed Caco-2 cells
on Transwell inserts

Culture for 21-25 days
to form monolayer

Measure TEER to
confirm monolayer integrity

Add GAT2711 to
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Basolateral (B) side

Incubate at 37°C

Sample from Basolateral (B) side
(A to B transport)

Sample from Apical (A) side
(B to A transport)

Quantify GAT2711
concentration by LC-MS/MS

Calculate Papp and
Efflux Ratio
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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